molecular formula C13H19NO B13285539 1-(2,2-Dimethyl-2,3-dihydro-1-benzofuran-5-yl)propan-1-amine

1-(2,2-Dimethyl-2,3-dihydro-1-benzofuran-5-yl)propan-1-amine

Cat. No.: B13285539
M. Wt: 205.30 g/mol
InChI Key: AUGIXWNILBBZFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,2-Dimethyl-2,3-dihydro-1-benzofuran-5-yl)propan-1-amine is a chemical compound that belongs to the class of benzofuran derivatives.

Preparation Methods

The synthesis of 1-(2,2-Dimethyl-2,3-dihydro-1-benzofuran-5-yl)propan-1-amine typically involves multiple steps. One common method includes the etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another approach involves the cyclization of aryl acetylenes using transition-metal catalysis . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

1-(2,2-Dimethyl-2,3-dihydro-1-benzofuran-5-yl)propan-1-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, using reagents like sodium iodide in acetone.

    Cyclization: The compound can undergo cyclization reactions to form more complex benzofuran derivatives

Scientific Research Applications

1-(2,2-Dimethyl-2,3-dihydro-1-benzofuran-5-yl)propan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2,2-Dimethyl-2,3-dihydro-1-benzofuran-5-yl)propan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing, but it is believed to exert its effects through modulation of cellular signaling pathways .

Comparison with Similar Compounds

1-(2,2-Dimethyl-2,3-dihydro-1-benzofuran-5-yl)propan-1-amine can be compared with other benzofuran derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C13H19NO

Molecular Weight

205.30 g/mol

IUPAC Name

1-(2,2-dimethyl-3H-1-benzofuran-5-yl)propan-1-amine

InChI

InChI=1S/C13H19NO/c1-4-11(14)9-5-6-12-10(7-9)8-13(2,3)15-12/h5-7,11H,4,8,14H2,1-3H3

InChI Key

AUGIXWNILBBZFR-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC2=C(C=C1)OC(C2)(C)C)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.